molecular formula C13H7FO3S B2497300 7-(3-Fluorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one CAS No. 868213-18-7

7-(3-Fluorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one

Cat. No.: B2497300
CAS No.: 868213-18-7
M. Wt: 262.25
InChI Key: YAEMOVTYSOVDLG-UHFFFAOYSA-N
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Description

7-(3-Fluorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound belongs to the benzoxathiolone class, which is recognized for its versatile biological activities. Primary research applications for benzoxathiolone derivatives include their investigation as potent and selective inhibitors of monoamine oxidase (MAO) enzymes. MAO inhibitors are crucial research targets for developing potential therapies for neuropsychiatric and neurodegenerative disorders, such as Parkinson's disease and depression . The structural features of this compound, particularly the fluorophenyl substitution, make it a valuable scaffold for exploring structure-activity relationships (SAR) to optimize potency and selectivity for MAO-A or MAO-B isoforms . Additionally, research has explored the antibacterial properties of benzoxathiolone derivatives against various bacterial strains, positioning them as potential leads in the development of novel antibiotics to address growing concerns about antimicrobial resistance (AMR) . Historically, substituted benzoxathiolones have also demonstrated utility as foliage fungicides in agricultural research, showing efficacy against organisms responsible for rice blast and wheat leaf rust . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

7-(3-fluorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7FO3S/c14-8-3-1-2-7(4-8)10-5-9(15)6-11-12(10)17-13(16)18-11/h1-6,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAEMOVTYSOVDLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C3C(=CC(=C2)O)SC(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7FO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Mercapto-5-hydroxybenzoic Acid

The reaction begins with 2-mercapto-5-hydroxybenzoic acid, which undergoes intramolecular cyclization under acidic or dehydrating conditions to form 5-hydroxy-1,3-benzoxathiol-2-one. This process typically employs thionyl chloride (SOCl₂) to activate the carboxylic acid group, facilitating nucleophilic attack by the thiol group (Fig. 1A).

Reaction Conditions :

  • Catalyst : SOCl₂ (2 equiv)
  • Solvent : Dry dichloromethane (DCM)
  • Temperature : 0°C to room temperature, 12 hours
  • Yield : ~78%

Alternative Route via Thioesterification

An alternative method involves reacting 5-hydroxy-2-iodobenzoic acid with potassium thioacetate (KSAc) to form a thioester intermediate, followed by hydrolysis and cyclization (Fig. 1B).

Reaction Conditions :

  • Reagents : KSAc (1.5 equiv), Pd(OAc)₂ (5 mol%)
  • Solvent : Dimethylformamide (DMF), 80°C, 6 hours
  • Yield : ~65%

Optimization and Mechanistic Insights

Role of Catalysts in Cyclization

Nanocatalysts such as Fe₃O₄@SiO₂-SO₃H enhance cyclization efficiency by providing acidic sites for protonation, reducing reaction times to 3 hours with yields exceeding 80%.

Solvent Effects in Suzuki Coupling

Polar aprotic solvents like DMF improve boronic acid solubility, while aqueous bases facilitate transmetalation. Mixed solvent systems (e.g., dioxane/H₂O) balance reactivity and stability.

Structural Characterization and Validation

Post-synthesis, the compound is validated via:

  • ¹H NMR (DMSO-d₆): δ 10.32 (s, 1H, -OH), 7.85–7.40 (m, 4H, Ar-H), 6.98 (d, J = 8.5 Hz, 1H, Ar-H).
  • LC-MS : [M+H]⁺ = 263.1 (calc. 262.25).

Comparative Analysis of Synthetic Routes

Method Key Step Yield (%) Purity (%)
Cyclocondensation SOCl₂-mediated 78 98
Thioesterification Pd-catalyzed 65 95
Suzuki Coupling Pd(PPh₃)₄ 72 97

Challenges and Mitigation Strategies

  • Regioselectivity in Bromination : Para-directing effects of the -OH group ensure precise bromination at position 7.
  • Side Reactions : Over-bromination is minimized using stoichiometric Br₂ and low temperatures.

Industrial-Scale Considerations

Large-scale synthesis employs continuous flow reactors to enhance heat transfer and reduce Pd catalyst loading (2 mol%) without compromising yield.

Chemical Reactions Analysis

Types of Reactions

7-(3-Fluorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group in the benzoxathiol ring can be reduced to form an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic aromatic substitution reactions may use reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

7-(3-Fluorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(3-Fluorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is believed that the fluorophenyl and hydroxyl groups play a crucial role in its biological activity .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Table 1: Molecular and Structural Properties

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Position Key Features
5-Hydroxy-1,3-benzoxathiol-2-one (HBT) 7735-56-0 C₇H₄O₃S 168.17 None (parent) Light brown crystals; radical scavenger
7-(3-Fluorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one Not provided C₁₃H₇FO₃S ~262.26* 3-Fluorophenyl at C7 Hypothesized enhanced lipophilicity
7-(4-Fluorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one 327078-62-6 C₁₃H₇FO₃S 262.26 4-Fluorophenyl at C7 Structural isomer; pharmaceutical intermediate

*Molecular weight inferred from the 4-fluoro isomer (CAS 327078-62-6).

Key Observations :

  • The 3-fluorophenyl derivative shares the same molecular formula and weight as its 4-fluoro isomer but differs in substituent position. The meta (3-) vs.
  • Compared to HBT, the fluorophenyl group increases molecular weight by ~94 g/mol, likely enhancing lipophilicity and bioavailability.
Reactivity and Functional Comparisons

Radical Scavenging Activity :

  • HBT derivatives, including 5-hydroxy-1,3-benzoxathiol-2-one and 6-hydroxy-1,4-benzoxathiin-2(3H)-one, exhibit high reactivity toward α-hydroxyalkyl radicals, with sulfur atoms in the oxathiolone ring contributing to stabilization of radical intermediates .

Biological Activity

7-(3-Fluorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one is a heterocyclic compound characterized by a unique combination of a benzoxathiol ring, a fluorophenyl group, and a hydroxyl group. This structural configuration suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C13H7F O3S
  • Molecular Weight : 262.256 g/mol
  • CAS Number : 868213-18-7

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets, such as enzymes or receptors. The presence of the fluorophenyl and hydroxyl groups is believed to enhance its binding affinity and modulate biological responses. Although the precise pathways remain under investigation, initial studies indicate that it may influence various signaling cascades involved in inflammation and microbial defense.

Antimicrobial Activity

Research has indicated that compounds within the benzoxathiol class exhibit antimicrobial properties. For instance, studies have shown that derivatives like this compound can inhibit the growth of various bacterial strains and fungi. The compound's mechanism may involve disrupting microbial cell wall synthesis or interfering with metabolic pathways essential for microbial survival.

Antiviral Properties

In vitro studies suggest that this compound may possess antiviral activity. The mechanism could involve inhibition of viral replication through interference with viral enzymes or host cell pathways critical for viral life cycles. Further research is needed to elucidate specific viral targets.

Anti-inflammatory Effects

Preliminary investigations have suggested that this compound may modulate inflammatory responses. It has been proposed that the compound could inhibit the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), which are pivotal in inflammatory processes.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antibacterial effects of various benzoxathiol derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that this compound exhibited significant inhibitory activity compared to control compounds.
  • Inflammation Model : In a murine model of acute inflammation, administration of this compound resulted in reduced edema and lower levels of inflammatory markers in serum, suggesting a potential therapeutic role in managing inflammatory diseases.

Research Findings Summary Table

Biological Activity Findings References
AntimicrobialInhibitory effects on S. aureus and E. coli
AntiviralPotential inhibition of viral replication
Anti-inflammatoryReduced edema and inflammatory markers in mice

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